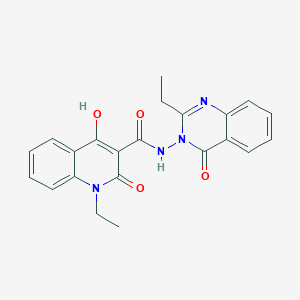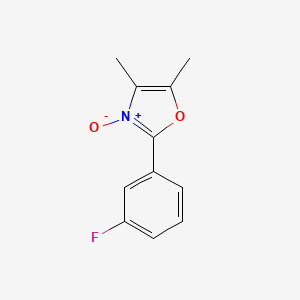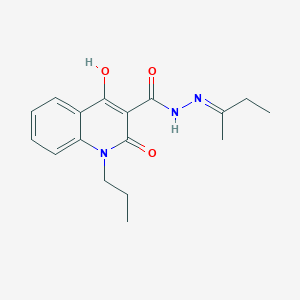![molecular formula C24H25FN2O3S B11208732 N-(2,3-Dimethylphenyl)-5-[ethyl(3-methylphenyl)sulfamoyl]-2-fluorobenzamide CAS No. 6797-73-5](/img/structure/B11208732.png)
N-(2,3-Dimethylphenyl)-5-[ethyl(3-methylphenyl)sulfamoyl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(2,3-Dimethylphenyl)-5-[ethyl(3-methylphenyl)sulfamoyl]-2-fluorobenzamide is an organic compound with the molecular formula C20H21FNO2S.
- It is a white crystalline solid with a melting point of 128-130°C and a boiling point of 369.2°C at 760 mmHg .
- The compound belongs to the class of sulfonamides and contains both fluorine and sulfur atoms in its structure.
Preparation Methods
- To synthesize N-(2,3-Dimethylphenyl)-5-[ethyl(3-methylphenyl)sulfamoyl]-2-fluorobenzamide, one common method involves the following steps:
- Start with 2,6-diethylacetanilide (2,6-diethylphenylacetamide) as the precursor.
- React 2,6-diethylacetanilide with chloroacetic acid in the presence of xylene (dimethylbenzene) as the solvent.
- Add phosphorus trichloride (PCl3) dropwise while stirring.
- After the reaction, slowly add water to the mixture, allowing it to separate into layers.
- Transfer the xylene layer (containing the product) to a crystallization vessel and obtain the white crystalline compound .
- Industrial production methods may vary, but the overall synthetic route remains consistent.
Chemical Reactions Analysis
- N-(2,3-Dimethylphenyl)-5-[ethyl(3-methylphenyl)sulfamoyl]-2-fluorobenzamide can undergo various reactions:
Substitution: The chlorine atom in the starting material is replaced by the sulfamoyl group.
Oxidation/Reduction: Depending on the reaction conditions, oxidation or reduction of functional groups may occur.
- Common reagents include chloroacetic acid, phosphorus trichloride, and xylene.
- Major products formed are the desired sulfamoyl-substituted benzamide.
Scientific Research Applications
- In chemistry, this compound serves as an intermediate for herbicides and pesticides.
- In biology and medicine, it may have applications in drug discovery due to its unique structure.
- In industry, it can be used as a building block for more complex molecules.
Mechanism of Action
- The exact mechanism of action for N-(2,3-Dimethylphenyl)-5-[ethyl(3-methylphenyl)sulfamoyl]-2-fluorobenzamide would depend on its specific use.
- It likely interacts with biological targets (e.g., enzymes, receptors) due to its functional groups (sulfamoyl, fluorine).
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct information on similar compounds with the same exact structure.
- you can compare it to other sulfonamides or fluorinated compounds to highlight its uniqueness.
Remember that this compound’s applications and properties might evolve as research progresses.
Properties
CAS No. |
6797-73-5 |
|---|---|
Molecular Formula |
C24H25FN2O3S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-5-[ethyl-(3-methylphenyl)sulfamoyl]-2-fluorobenzamide |
InChI |
InChI=1S/C24H25FN2O3S/c1-5-27(19-10-6-8-16(2)14-19)31(29,30)20-12-13-22(25)21(15-20)24(28)26-23-11-7-9-17(3)18(23)4/h6-15H,5H2,1-4H3,(H,26,28) |
InChI Key |
VQSDRGFNEDZISJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC(=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-benzyl-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11208650.png)




![methyl 2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)carbonyl]amino}benzoate](/img/structure/B11208675.png)
![1-(2,5-Dimethylphenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11208685.png)
![1-(4-chlorophenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11208686.png)
![1-(3-Chloro-4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B11208694.png)
![3-Hydroxy-1-(3-methylphenyl)-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium](/img/structure/B11208705.png)
![3-Chloro-N-[(4-chlorophenyl)(cyclohexylcarbamoyl)methyl]-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B11208716.png)
![N-(2,4-dimethylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11208718.png)


